![molecular formula C24H34N4O4S B2513269 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide CAS No. 941962-83-0](/img/structure/B2513269.png)

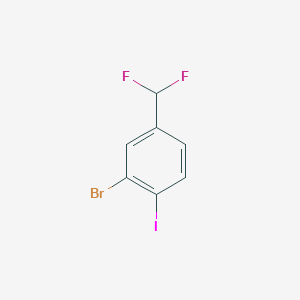

4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

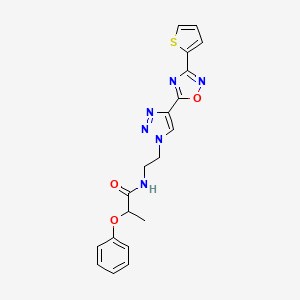

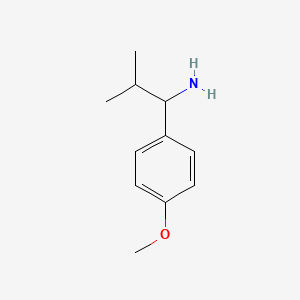

4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C24H34N4O4S and its molecular weight is 474.62. The purity is usually 95%.

BenchChem offers high-quality 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide”:

Phosphodiesterase Inhibition

This compound has shown potential as a potent inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE7. PDE inhibitors are crucial in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP), which play significant roles in various physiological processes. PDE7 inhibitors are being explored for their therapeutic potential in treating inflammatory diseases, central nervous system disorders, and certain types of leukemia .

Anti-inflammatory Applications

Due to its PDE7 inhibitory activity, this compound is being investigated for its anti-inflammatory properties. Inhibition of PDE7 can reduce the production of pro-inflammatory cytokines, making it a promising candidate for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

Neurological Disorders

The compound’s ability to inhibit PDE7 also makes it a potential therapeutic agent for neurological disorders. PDE7 inhibitors have been studied for their neuroprotective effects and their ability to enhance cognitive function. This makes the compound a candidate for treating diseases like Alzheimer’s, Parkinson’s, and multiple sclerosis .

Respiratory Diseases

PDE inhibitors, including those targeting PDE7, have applications in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). By modulating the levels of cAMP, these inhibitors can help relax bronchial muscles and reduce inflammation in the airways .

Cancer Research

The compound’s structure suggests potential applications in cancer research. PDE7 inhibitors have been shown to induce apoptosis (programmed cell death) in certain cancer cell lines. This makes the compound a potential candidate for developing new cancer therapies, particularly for cancers that are resistant to conventional treatments .

Cardiovascular Diseases

Research into PDE inhibitors has also highlighted their potential in treating cardiovascular diseases. By regulating cAMP and cGMP levels, these inhibitors can influence heart muscle contraction and blood vessel dilation. This compound could be explored for its potential in treating heart failure and hypertension .

Metabolic Disorders

The regulation of cyclic nucleotides by PDE inhibitors can also impact metabolic processes. This compound may have applications in treating metabolic disorders such as diabetes and obesity by influencing insulin secretion and lipid metabolism .

Immunomodulation

PDE7 inhibitors are being studied for their immunomodulatory effects. By modulating immune cell function, these compounds can potentially be used to treat autoimmune diseases and enhance immune responses in various therapeutic contexts .

Mechanism of Action

Target of Action

The primary target of 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide is the High affinity cAMP-specific 3’,5’-cyclic phosphodiesterase 7A (PDE7A) . This enzyme plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a key secondary messenger involved in a variety of biological processes .

Mode of Action

4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide interacts with PDE7A by binding to its catalytic domain . This interaction inhibits the enzyme’s ability to hydrolyze cAMP, thereby increasing intracellular cAMP levels .

Biochemical Pathways

The increase in cAMP levels due to the action of 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide affects various biochemical pathways. Elevated cAMP levels can activate protein kinase A (PKA), which then phosphorylates a variety of target proteins, leading to changes in cell function . This can affect pathways related to cell growth, inflammation, and other cellular responses .

Result of Action

The molecular and cellular effects of 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide’s action are primarily due to the increased levels of cAMP. This can lead to changes in cell function, including altered gene expression, modulation of inflammation, and impacts on cell growth and differentiation .

properties

IUPAC Name |

4-[[1-[2-(cyclopentylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propylcyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O4S/c1-2-12-25-22(30)17-9-7-16(8-10-17)14-28-23(31)21-19(11-13-33-21)27(24(28)32)15-20(29)26-18-5-3-4-6-18/h11,13,16-18H,2-10,12,14-15H2,1H3,(H,25,30)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQGVBVUGWSJTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2513186.png)

![N-cycloheptyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2513190.png)

![2-Chloro-1-[3-(5-phenylmethoxypyrimidin-2-yl)azetidin-1-yl]propan-1-one](/img/structure/B2513193.png)

![4-(2-Bicyclo[2.2.1]heptanyl)-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2513197.png)

![1-methyl-2-[(oxolan-2-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B2513201.png)

![(E)-N,N-dimethyl-N'-{4-methyl-1-[(4-nitrophenyl)methyl]-6-oxo-1,6-dihydropyrimidin-2-yl}methanimidamide](/img/structure/B2513202.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxamide](/img/structure/B2513204.png)

![2-[4-Cyclopropyl-2,5-dioxo-4-(thiophen-2-yl)imidazolidin-1-yl]acetic acid](/img/structure/B2513205.png)

![N-(3-chloro-4-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide](/img/structure/B2513206.png)